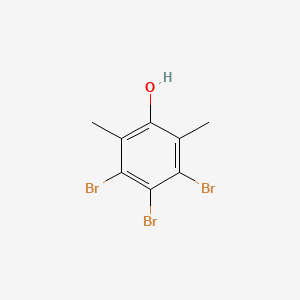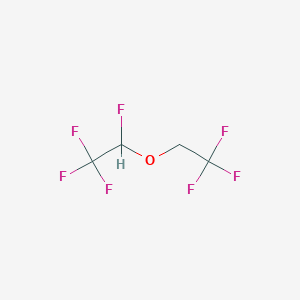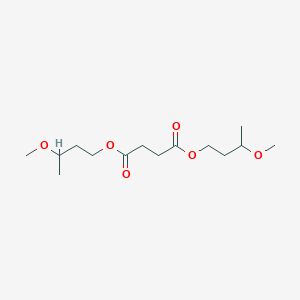
Bis(3-methoxybutyl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methoxybutyl) butanedioate is an organic compound with the molecular formula C14H26O6. It is characterized by the presence of ester functional groups, which are derived from butanedioic acid and 3-methoxybutanol. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methoxybutyl) butanedioate typically involves the esterification reaction between butanedioic acid (succinic acid) and 3-methoxybutanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methoxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Butanedioic acid and methoxybutanoic acid.
Reduction: 3-methoxybutanol and butanediol.
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Bis(3-methoxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials
Mecanismo De Acción
The mechanism of action of bis(3-methoxybutyl) butanedioate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bonds are cleaved by esterases, leading to the formation of butanedioic acid and 3-methoxybutanol. These products can then participate in various metabolic pathways within the cell .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-bis(3S)-3-methoxybutyl butanedioate
- Bis(3-methoxybutyl) ethanediperoxoate
- Butanoic acid, 3-methylbutyl ester
Uniqueness
Bis(3-methoxybutyl) butanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and better solubility in organic solvents, making it more suitable for certain industrial applications .
Propiedades
Número CAS |
56045-71-7 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
bis(3-methoxybutyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-11(17-3)7-9-19-13(15)5-6-14(16)20-10-8-12(2)18-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
NQQXSMSMEDVFBP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)CCC(=O)OCCC(C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)

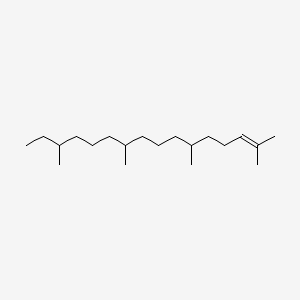

![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
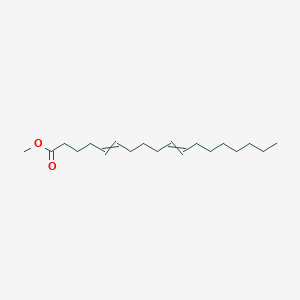
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
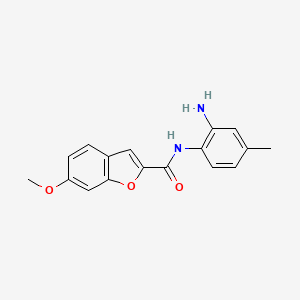
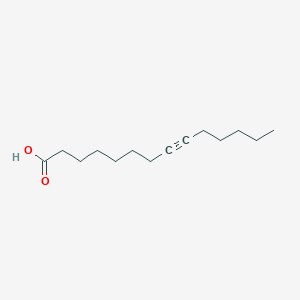
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
